![molecular formula C7H11N3O B2369499 2-(4-Aminopyrimidin-2-yl)propan-2-ol CAS No. 1434053-14-1](/img/structure/B2369499.png)
2-(4-Aminopyrimidin-2-yl)propan-2-ol
Overview
Description
“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1434053-14-1 . It has a molecular weight of 153.18 and its IUPAC name is 2-(4-aminopyrimidin-2-yl)propan-2-ol . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “2-(4-Aminopyrimidin-2-yl)propan-2-ol” were not found in the search results, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The InChI code for “2-(4-Aminopyrimidin-2-yl)propan-2-ol” is 1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3, (H2,8,9,10) . This indicates that the compound has a molecular formula of C7H11N3O .
Physical And Chemical Properties Analysis
“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 153.18 and a molecular formula of C7H11N3O .
Scientific Research Applications
Antitrypanosomal Activity
2-Aminopyrimidine derivatives, which include 2-(4-Aminopyrimidin-2-yl)propan-2-ol, have been tested for their in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness . Some of these compounds exhibited quite good antitrypanosomal activity .
Antiplasmodial Activity
These compounds have also been tested against Plasmodium falciparum NF54 , a causative organism of malaria . Some of them showed excellent antiplasmodial activity . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination .
Cytotoxic Properties
The cytotoxic properties of these compounds were determined with L-6 cells (rat skeletal myoblasts) . This could potentially lead to applications in cancer research.
Protein Kinase Inhibitory Potency
The planar pyrido[3,4-g]quinazoline tricyclic system, which includes 2-aminopyrimidine derivatives, was found to maintain the protein kinase inhibitory potency in a series of compounds . This suggests potential applications in the development of new drugs for diseases related to protein kinases.
Drug Development
Given its potential antitrypanosomal and antiplasmodial activities, 2-(4-Aminopyrimidin-2-yl)propan-2-ol could be used in the development of new drugs for the treatment of sleeping sickness and malaria .
Future Directions
The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally similar to “2-(4-Aminopyrimidin-2-yl)propan-2-ol”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests potential future directions for research involving “2-(4-Aminopyrimidin-2-yl)propan-2-ol”.
properties
IUPAC Name |
2-(4-aminopyrimidin-2-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUQDDLPPKCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.